5-Phenylpent-2-enoic acid
Overview
Description
5-Phenylpent-2-enoic acid is an organic compound with the molecular formula C11H12O2. It is characterized by a phenyl group attached to a pentenoic acid chain. This compound is known for its applications in various fields, including chemistry and biology, due to its unique structural properties.
Mechanism of Action
Mode of Action
The specific mode of action of 5-Phenylpent-2-enoic acid is currently unknown . The compound likely interacts with its targets in a way that modifies their activity, leading to changes in cellular function. This could involve binding to a receptor, inhibiting an enzyme, or altering a biochemical pathway.
Pharmacokinetics
The compound’s log kow (kowwin v167 estimate) is 305 , suggesting it has moderate lipophilicity. This could influence its absorption and distribution within the body.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenylpent-2-enoic acid typically involves the reaction of cinnamaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods: Industrial production of this compound can be achieved through the extraction from cinnamaldehyde waste. This method involves fully dissolving cinnamaldehyde waste and then isolating the desired product through a series of purification steps .
Chemical Reactions Analysis
Types of Reactions: 5-Phenylpent-2-enoic acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Can be reduced to form saturated acids.
Substitution: Undergoes electrophilic substitution reactions due to the presence of the phenyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens or nitrating agents in the presence of a catalyst.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Saturated pentanoic acids.
Substitution: Halogenated or nitrated phenylpentenoic acids.
Scientific Research Applications
5-Phenylpent-2-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of various compounds
Comparison with Similar Compounds
Cinnamic acid: Similar structure but with a different position of the double bond.
Phenylacetic acid: Lacks the double bond in the pentenoic chain.
Phenylpropanoic acid: Shorter carbon chain with a phenyl group.
Uniqueness: 5-Phenylpent-2-enoic acid is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
5-phenylpent-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-3,5-7,9H,4,8H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IATNQCGERGDVDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40339563 | |
Record name | 5-phenylpent-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40339563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55320-96-2 | |
Record name | 5-phenylpent-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40339563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying the interaction between 5-Phenylpent-2-enoic acid and chiral ligands in asymmetric hydrogenation?
A1: Understanding the specific interactions between reactants like this compound and chiral ligands on a catalyst surface is crucial for developing efficient asymmetric hydrogenation processes. These processes are essential for producing enantiomerically pure compounds, which are highly sought after in pharmaceuticals and other industries. []
Q2: What experimental techniques were employed to investigate the interaction between (S)-2-((R)-3H-dinaphtho[2,1-c:1',2'-e]azepin-4(5H)-yl)-2-phenylethanol and this compound on a palladium surface?
A2: Researchers utilized a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Scanning Tunneling Microscopy (STM), and High-Resolution Photoemission Spectroscopy (HRPES) to gain insights into the interactions between the chiral ligand ((S)-2-((R)-3H-dinaphtho[2,1-c:1',2'-e]azepin-4(5H)-yl)-2-phenylethanol) and this compound on palladium. NMR studies revealed interactions between the molecules and palladium nanoparticles in solution. STM and HRPES, conducted under Ultra-High Vacuum (UHV) conditions, provided valuable information about the spatial arrangement and configuration of both the ligand and this compound on the palladium surface. These experimental findings were further supported by Density Functional Theory (DFT) calculations. []
Q3: Were any derivatives of this compound investigated for biological activity?
A3: While this compound itself was not the focus, a structurally similar compound, 3,5-dimethoxy-4-oxo-5-phenylpent-2-enoic acid, was used to synthesize three amides by reacting it with piperidine, pyrrolidine, and morpholine. These amides demonstrated insecticidal properties by inhibiting ovogenesis in the tick Boophilus microplus and exhibiting toxicity towards the flour beetle, Tribolium confusum. []
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